molecular formula C10H16N2 B6204109 4-cyclobutylpiperidine-4-carbonitrile CAS No. 1864955-32-7

4-cyclobutylpiperidine-4-carbonitrile

Katalognummer: B6204109
CAS-Nummer: 1864955-32-7
Molekulargewicht: 164.25 g/mol
InChI-Schlüssel: DVDHGIXTISMRQA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Cyclobutylpiperidine-4-carbonitrile is a chemical compound that belongs to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of a cyclobutyl group attached to the piperidine ring and a nitrile group at the fourth position. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 4-cyclobutylpiperidine-4-carbonitrile can be achieved through several synthetic routesThe reaction conditions typically involve the use of solvents like dichloromethane and catalysts to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

4-Cyclobutylpiperidine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of amides or other derivatives.

Wissenschaftliche Forschungsanwendungen

4-Cyclobutylpiperidine-4-carbonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-cyclobutylpiperidine-4-carbonitrile involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

4-Cyclobutylpiperidine-4-carbonitrile can be compared with other piperidine derivatives, such as:

    4-Cyanopiperidine: Similar in structure but lacks the cyclobutyl group.

    4-Methylpiperidine-4-carbonitrile: Contains a methyl group instead of a cyclobutyl group.

    4-Phenylpiperidine-4-carbonitrile: Contains a phenyl group instead of a cyclobutyl group.

These compounds share some chemical properties but differ in their reactivity and applications due to the presence of different substituents .

Eigenschaften

CAS-Nummer

1864955-32-7

Molekularformel

C10H16N2

Molekulargewicht

164.25 g/mol

IUPAC-Name

4-cyclobutylpiperidine-4-carbonitrile

InChI

InChI=1S/C10H16N2/c11-8-10(9-2-1-3-9)4-6-12-7-5-10/h9,12H,1-7H2

InChI-Schlüssel

DVDHGIXTISMRQA-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C1)C2(CCNCC2)C#N

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.